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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

A detailed analysis of 1H and 13C NMR spectral data for Methyl 2-amino-5-iodobenzoate is
presented, alongside a comparison with its non-iodinated and bromo-substituted analogs. This
guide provides researchers, scientists, and drug development professionals with a
comprehensive reference for the spectroscopic characterization of this important chemical
entity.

This guide offers a thorough examination of the Nuclear Magnetic Resonance (NMR)
spectroscopic properties of Methyl 2-amino-5-iodobenzoate. While experimental data for the
target compound is not readily available in publicly accessible databases, this report provides a
detailed comparative analysis based on the closely related structures: Methyl 2-aminobenzoate
and Methyl 2-amino-5-bromobenzoate. The presented data, experimental protocols, and
structural visualizations aim to facilitate the identification and characterization of these
compounds in a research and development setting.

Comparative NMR Data Analysis

The following tables summarize the 1H and 13C NMR spectral data for Methyl 2-
aminobenzoate and Methyl 2-amino-5-bromobenzoate. The data for Methyl 2-amino-5-
iodobenzoate is predicted based on established substituent effects, providing a valuable
reference for experimental verification.

Table 1: 1H NMR Spectral Data Comparison
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Compo H-3 H-4 H-5 H-6 -NH2 -OCHs
Solvent
und (ppm) (ppm) (ppm) (ppm) (ppm) (ppm)
Methyl 2-
_ 6.66 (d, 7.25 (t, 6.63 (t, 7.85(dd, 5.71 (br
aminobe CDCls 3.84 (s)
8.4) 7.8) 7.5) 8.0,1.6) s)
nzoate[1]
Methyl 2-
amino-5- 6.64 (d, 7.19 (dd, 7.78 (d, 5.61 (br
CDCls - 3.86 (s)
bromobe 8.8) 8.8, 2.4) 2.4) S)
nzoate[2]
Methyl 2-
amino-5-
iodobenz ~7.35 ~5.6 (br
CDCls ~6.55 (d) - ~7.95 (d) ~3.85 (s)
oate (dd) S)
(Predicte
d)

Chemical shifts (d) are reported in parts per million (ppm) and coupling constants (J) are in
Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of
doublets), and br s (broad singlet).

Table 2: 13C NMR Spectral Data Comparison
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Comp Solve C-1 C-2 C-3 C-4 C-5 C-6 Cc=0

OCH

ound nt (ppm)  (ppm) (ppm) (ppm) (ppm) (ppm) (ppm) >
(ppm)

Methyl

2-

amino CDCls 110.7 150.5 116.2 1341 116.7 131.2 168.6 51.5

5- CDClIs 111.4 148.8 119.3 137.2 109.5 1251 168.1 51.8

) CDCIs ~112 ~149 ~120 ~142 ~85 ~130 ~168 ~52
iodobe

nzoate
(Predi
cted)

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra for aromatic esters is
provided below.

Sample Preparation:
e Accurately weigh 10-20 mg of the sample.

e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls or
DMSO-ds) in a clean, dry 5 mm NMR tube.
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
1H NMR Spectroscopy:

e Spectrometer: 400 MHz or higher field instrument.

e Pulse Program: Standard single-pulse sequence.

e Spectral Width: 0-12 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-64, depending on the sample concentration.

13C NMR Spectroscopy:

e Spectrometer: 100 MHz or higher.

e Pulse Program: Proton-decoupled pulse sequence.

e Spectral Width: 0-200 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID).

e Phase the resulting spectrum.

» Calibrate the chemical shift axis using the TMS signal (0.00 ppm for 1H) or the solvent
residual peak.
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« Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Structural Visualization and NMR Correlation

The following diagram illustrates the chemical structure of Methyl 2-amino-5-iodobenzoate
and highlights the key proton and carbon atom numbering for NMR assignment.

Methyl 2-amino-5-iodobenzoate Structure and NMR Numbering

Methyl 2-amino-5-iodobenzoate Structure and NMR Numbering
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Caption: Chemical structure of Methyl 2-amino-5-iodobenzoate with atom numbering for
NMR analysis.

The visualization below illustrates the logical workflow for the analysis and comparison of the
NMR data presented in this guide.
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Caption: Workflow for comparative NMR analysis of Methyl 2-amino-5-iodobenzoate and its
analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-iodobenzoate and Its Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184775#1h-nmr-and-13c-nmr-analysis-of-methyl-2-
amino-5-iodobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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